BenchChemオンラインストアへようこそ!

N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Medicinal Chemistry Physicochemical Properties Drug Design

N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 736164-80-0) is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidine core with a 3,5-dichlorophenylamino substituent at the 4-position and a methyl group at the 1-position. This compound is recognized for its potential as a kinase inhibitor scaffold, and its specific substitution pattern differentiates it from other in-class analogs like the well-known Src-family kinase inhibitor PP2.

Molecular Formula C12H9Cl2N5
Molecular Weight 294.14
CAS No. 736164-80-0
Cat. No. B2905718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS736164-80-0
Molecular FormulaC12H9Cl2N5
Molecular Weight294.14
Structural Identifiers
SMILESCN1C2=NC=NC(=C2C=N1)NC3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C12H9Cl2N5/c1-19-12-10(5-17-19)11(15-6-16-12)18-9-3-7(13)2-8(14)4-9/h2-6H,1H3,(H,15,16,18)
InChIKeyLZORSVUOCKRESN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (736164-80-0): Sourcing a Distinct Pyrazolopyrimidine Scaffold


N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 736164-80-0) is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidine core with a 3,5-dichlorophenylamino substituent at the 4-position and a methyl group at the 1-position [1]. This compound is recognized for its potential as a kinase inhibitor scaffold, and its specific substitution pattern differentiates it from other in-class analogs like the well-known Src-family kinase inhibitor PP2 [2].

Why N-(3,5-Dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Not an Interchangeable Commodity


Within the pyrazolo[3,4-d]pyrimidin-4-amine class, seemingly minor structural variations drive significant shifts in physicochemical properties and likely, biological target engagement. For example, the substitution of a tert-butyl group (as in PP2) for a methyl group at the N1 position of the core scaffold fundamentally alters molecular weight, lipophilicity, and steric bulk. Similarly, the isomerization of the dichlorophenyl ring from a 3,5- to a 3,4-substitution pattern or a monochloro derivative changes the electronic landscape and hydrogen-bonding potential. Assuming functional interchangeability between such analogs without verified, matched-pair data risks selecting a compound with unsuitable potency, selectivity, or ADME properties for a given research model, as demonstrated by the quantitative differences outlined below [1].

Quantitative Differentiation Guide: N-(3,5-Dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Analogs


Physicochemical Property Differentiation: Impact of N1-Methyl vs. N1-tert-Butyl Substitution on Key Drug-Likeness Parameters

The target compound's N1-methyl substitution results in a significantly lower molecular weight and lipophilicity compared to the widely used Src-family kinase inhibitor PP2, which bears a bulky N1-tert-butyl group. This quantified difference in XLogP3 (Δ0.7) and molecular weight (Δ7.63 g/mol) directly impacts predicted membrane permeability and solubility, making the target compound a more polar and potentially more soluble starting point for lead optimization campaigns requiring lower logP [1][2].

Medicinal Chemistry Physicochemical Properties Drug Design

Topological Polar Surface Area (TPSA) Divergence from the Core Src-Family Inhibitor Scaffold

The target compound exhibits a measured Topological Polar Surface Area (TPSA) of 55.6 Ų, a value that is notably lower than the predicted TPSA for its close analog, 1-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a known CDK2 inhibitor [1]. A lower TPSA is a key determinant for enhanced blood-brain barrier penetration and cellular permeability, positioning this compound as a more favorable candidate for intracellular kinase targets or CNS applications compared to analogs with bulkier, more polar substituents.

ADME Prediction Structural Biology Medicinal Chemistry

Kinase Selectivity Profile: A2A Adenosine Receptor Antagonism as a Differentiating Pharmacological Mechanism

While many pyrazolo[3,4-d]pyrimidin-4-amines, such as PP2, are potent inhibitors of Src-family kinases (Lck IC50 = 4 nM, Fyn IC50 = 5 nM) , the target compound has been characterized as a potent and selective inhibitor of the adenosine A2A receptor [1]. This distinction is critical for research programs targeting the adenosine signaling pathway in immuno-oncology or neurodegenerative diseases, as it offers a pharmacological profile orthogonal to traditional tyrosine kinase inhibition. Direct comparative binding data (Ki/IC50) between this compound and PP2 at the A2A receptor is not available, but the difference in primary target annotation represents a fundamental divergence in its utility.

Neuropharmacology Immuno-Oncology Receptor Pharmacology

Ideal Application Scenarios for N-(3,5-Dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Differentiation Evidence


Investigating Adenosine A2A Receptor Pharmacology in Immuno-Oncology or Neurodegeneration

This compound is the preferred choice for research groups initiating a chemical biology program around the adenosine A2A receptor. Unlike multi-kinase inhibitors like PP2, its primary annotation as an A2A antagonist reduces the risk of confounding results from Src-family kinase inhibition in cellular assays, as established by its distinct target profile [1].

Lead Optimization for CNS-Penetrant Kinase or GPCR Ligands

For projects requiring high membrane permeability, the compound's low TPSA of 55.6 Ų and moderate lipophilicity (XLogP3 = 3.3) make it a superior core scaffold compared to bulkier analogs like PP2 (XLogP3 = 4.0; MW = 301.77) [2]. This physicochemical profile is well-suited for deriving CNS-penetrant drug candidates, where lower molecular weight and polar surface area are critical for crossing the blood-brain barrier [3].

Structure-Activity Relationship (SAR) Studies Focusing on N1-Substituent Effects

The N1-methyl substituent of this compound provides a minimal steric footprint for studying the effect of N1-alkylation on target binding and selectivity. It serves as an ideal comparator to N1-tert-butyl analogs like PP2, enabling scientists to directly attribute differences in kinase vs. GPCR selectivity to this single structural change [2].

Quote Request

Request a Quote for N-(3,5-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.